molecular formula C10H12N2O4 B2695449 N-ethyl-2-(4-nitrophenoxy)acetamide CAS No. 20916-15-8

N-ethyl-2-(4-nitrophenoxy)acetamide

Cat. No.: B2695449
CAS No.: 20916-15-8
M. Wt: 224.216
InChI Key: RDXDZQDKGIZBCH-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-nitrophenoxy)acetamide is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.22 g/mol . It is characterized by the presence of an ethyl group, a nitrophenoxy group, and an acetamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting ethyl 2-(4-nitrophenoxy)acetate is then reacted with ethylamine to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl or aryl halides, nucleophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-ethyl-2-(4-aminophenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrophenoxyacetic acid and ethylamine.

Scientific Research Applications

N-ethyl-2-(4-nitrophenoxy)acetamide is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the acetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

N-ethyl-2-(4-nitrophenoxy)acetamide can be compared with similar compounds such as:

    N-methyl-2-(4-nitrophenoxy)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-ethyl-2-(4-aminophenoxy)acetamide: The nitro group is reduced to an amino group.

    N-ethyl-2-(4-chlorophenoxy)acetamide: The nitro group is replaced with a chloro group.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different functional groups .

Properties

IUPAC Name

N-ethyl-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-11-10(13)7-16-9-5-3-8(4-6-9)12(14)15/h3-6H,2,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXDZQDKGIZBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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